molecular formula C10H7N B13503643 4-Ethynyl-2-methylbenzonitrile

4-Ethynyl-2-methylbenzonitrile

Cat. No.: B13503643
M. Wt: 141.17 g/mol
InChI Key: ULQCAWOFCVGCEX-UHFFFAOYSA-N
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Description

4-Ethynyl-2-methylbenzonitrile: is an organic compound with the molecular formula C10H7N It is a derivative of benzonitrile, characterized by the presence of an ethynyl group at the fourth position and a methyl group at the second position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethynyl-2-methylbenzonitrile can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction , where an aryl halide reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Ethynyl-2-methylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products:

Scientific Research Applications

4-Ethynyl-2-methylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethynyl-2-methylbenzonitrile involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the nitrile group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s reactivity and biological activity. Additionally, the presence of the methyl group can affect the compound’s steric and electronic properties, further modulating its behavior in chemical and biological systems .

Comparison with Similar Compounds

    4-Ethynylbenzonitrile: Lacks the methyl group, resulting in different steric and electronic properties.

    2-Methylbenzonitrile:

    4-Methylbenzonitrile: Lacks the ethynyl group, leading to different chemical behavior.

Uniqueness: 4-Ethynyl-2-methylbenzonitrile is unique due to the combination of the ethynyl and methyl groups on the benzene ring. This combination imparts distinct chemical properties, such as enhanced reactivity in certain reactions and potential for diverse applications in various fields .

Properties

Molecular Formula

C10H7N

Molecular Weight

141.17 g/mol

IUPAC Name

4-ethynyl-2-methylbenzonitrile

InChI

InChI=1S/C10H7N/c1-3-9-4-5-10(7-11)8(2)6-9/h1,4-6H,2H3

InChI Key

ULQCAWOFCVGCEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C#C)C#N

Origin of Product

United States

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